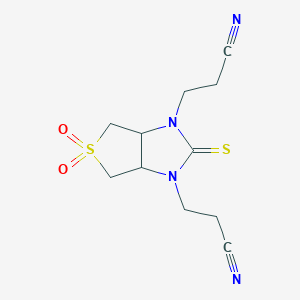
(2E)-2-cyano-N-(3-methoxypropyl)-3-(2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-cyano-N-(3-methoxypropyl)-3-(2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enamide is a synthetic organic compound. It is characterized by the presence of a cyano group, a methoxypropyl group, and a benzofuran moiety. Compounds like this are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-(3-methoxypropyl)-3-(2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzofuran Moiety: This could involve cyclization reactions starting from appropriate phenol and aldehyde precursors.
Introduction of the Acrylamide Group: This step might involve the reaction of an acrylamide derivative with the benzofuran intermediate.
Addition of the Cyano Group: This could be achieved through nucleophilic substitution reactions.
Attachment of the Methoxypropyl Group: This might involve alkylation reactions using methoxypropyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.
Reduction: Reduction reactions could target the cyano group or the acrylamide double bond.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alkanes.
科学研究应用
(2E)-2-cyano-N-(3-methoxypropyl)-3-(2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar compounds might include other benzofuran derivatives, acrylamides, or cyano-containing molecules. The uniqueness of (2E)-2-cyano-N-(3-methoxypropyl)-3-(2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enamide could lie in its specific combination of functional groups, which might confer unique chemical reactivity or biological activity.
List of Similar Compounds
- This compound
- This compound
- This compound
属性
分子式 |
C17H20N2O3 |
|---|---|
分子量 |
300.35 g/mol |
IUPAC 名称 |
(E)-2-cyano-N-(3-methoxypropyl)-3-(2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enamide |
InChI |
InChI=1S/C17H20N2O3/c1-12-8-14-5-4-13(10-16(14)22-12)9-15(11-18)17(20)19-6-3-7-21-2/h4-5,9-10,12H,3,6-8H2,1-2H3,(H,19,20)/b15-9+ |
InChI 键 |
QVMYZDFAQGCKGB-OQLLNIDSSA-N |
SMILES |
CC1CC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)NCCCOC |
手性 SMILES |
CC1CC2=C(O1)C=C(C=C2)/C=C(\C#N)/C(=O)NCCCOC |
规范 SMILES |
CC1CC2=C(O1)C=C(C=C2)C=C(C#N)C(=O)NCCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Butyl [2-ethoxy-5-(trifluoromethyl)anilino]acetate](/img/structure/B256298.png)
![3-[(4-Oxospiro[1,2,3,5,6,7,8-heptahydroquinazoline-2,1'-cyclohexane]yl)carbony l]chromen-2-one](/img/structure/B256304.png)

![N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]quinazolin-4-amine](/img/structure/B256306.png)

![ethyl 6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetate](/img/structure/B256325.png)






![6-[(Diethylamino)methyl]-1,3-benzothiazol-2-amine](/img/structure/B256341.png)
![2-[4-(Azepan-1-ylsulfonyl)phenyl]ethanamine](/img/structure/B256342.png)
